molecular formula C21H21NO6 B7707407 (2-hydroxy-6-methylquinolin-3-yl)methyl 3,4,5-trimethoxybenzoate

(2-hydroxy-6-methylquinolin-3-yl)methyl 3,4,5-trimethoxybenzoate

Cat. No.: B7707407
M. Wt: 383.4 g/mol
InChI Key: OMLBXKSYBLCOBF-UHFFFAOYSA-N
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Description

Methyl 3,4,5-trimethoxybenzoate is a chemical compound with the molecular formula C11H14O5 . It’s a derivative of benzoic acid, with three methoxy groups attached to the benzene ring .


Synthesis Analysis

While specific synthesis methods for “(2-hydroxy-6-methylquinolin-3-yl)methyl 3,4,5-trimethoxybenzoate” are not available, methyl 3,4,5-trimethoxybenzoate can be synthesized from methanol and 3,4,5-trimethoxybenzoic acid .


Molecular Structure Analysis

The molecular structure of methyl 3,4,5-trimethoxybenzoate has been determined by X-ray single crystal diffraction .


Physical and Chemical Properties Analysis

Methyl 3,4,5-trimethoxybenzoate is a solid with a melting point of 82-84 °C and a boiling point of 274-275 °C . Its molecular weight is 226.23 .

Safety and Hazards

Methyl 3,4,5-trimethoxybenzoate is classified as a combustible solid . It should be stored in a sealed container in a dry room . Personal protective equipment such as dust masks, eyeshields, and gloves should be used when handling this compound .

Properties

IUPAC Name

(6-methyl-2-oxo-1H-quinolin-3-yl)methyl 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c1-12-5-6-16-13(7-12)8-15(20(23)22-16)11-28-21(24)14-9-17(25-2)19(27-4)18(10-14)26-3/h5-10H,11H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLBXKSYBLCOBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)COC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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